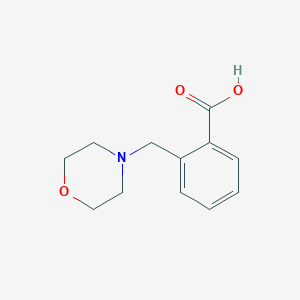

2-Morpholin-4-ylmethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEVULBAGRUOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424445 | |

| Record name | 2-Morpholin-4-ylmethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868543-19-5 | |

| Record name | 2-Morpholin-4-ylmethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Morpholin-4-ylmethylbenzoic Acid

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Morpholin-4-ylmethylbenzoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its preparation and modification.

Introduction and Strategic Approach

This compound belongs to the class of compounds containing a benzoic acid moiety and a morpholine group linked by a methylene bridge. The synthesis of such molecules often relies on the formation of a carbon-nitrogen bond. A common and effective strategy for this is the nucleophilic substitution of a reactive benzylic halide with the secondary amine, morpholine. An alternative, though potentially less direct for this specific target, is the Mannich reaction.

This guide will focus on a highly plausible and versatile two-step synthetic route commencing from methyl 2-methylbenzoate. This pathway offers good control over the reaction and generally provides high yields.

Primary Synthesis Pathway: Halogenation and Nucleophilic Substitution

The most direct and widely applicable synthesis of this compound involves the initial bromination of the methyl group of methyl 2-methylbenzoate, followed by nucleophilic substitution with morpholine and subsequent hydrolysis of the ester.

Overall Synthetic Scheme

Caption: Overall synthesis pathway for this compound.

Step 1: Radical Bromination of Methyl 2-methylbenzoate

The initial step involves the selective bromination of the benzylic methyl group of methyl 2-methylbenzoate. This is typically achieved through a free radical halogenation reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Reaction:

Methyl 2-methylbenzoate + NBS --(AIBN, CCl₄, reflux)--> Methyl 2-(bromomethyl)benzoate + Succinimide

Experimental Protocol:

-

To a solution of methyl 2-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (1.1 equivalents).

-

Add a catalytic amount of a radical initiator, for example, AIBN (0.02 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude methyl 2-(bromomethyl)benzoate, which can be used in the next step without further purification or purified by column chromatography.

Causality Behind Experimental Choices:

-

N-bromosuccinimide (NBS): NBS is used as a source of bromine radicals in low concentration, which favors the desired benzylic substitution over addition to the aromatic ring.

-

AIBN: This is a common and safe radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.

-

Solvent: Carbon tetrachloride is a traditional solvent for radical brominations, although less toxic alternatives like acetonitrile can also be effective.

Step 2: Nucleophilic Substitution with Morpholine

The second step is a standard SN2 reaction where the nitrogen atom of morpholine acts as a nucleophile, displacing the bromide from the benzylic position of methyl 2-(bromomethyl)benzoate.

Reaction:

Methyl 2-(bromomethyl)benzoate + Morpholine --(K₂CO₃, Acetonitrile, rt)--> Methyl 2-(morpholinomethyl)benzoate + KBr + KHCO₃

Experimental Protocol:

-

Dissolve methyl 2-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Add morpholine (1.2 equivalents) and a mild base such as potassium carbonate (K₂CO₃, 2 equivalents) to the solution. The base neutralizes the hydrobromic acid formed during the reaction.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure methyl 2-(morpholinomethyl)benzoate.

Causality Behind Experimental Choices:

-

Morpholine: As a secondary amine, morpholine is a good nucleophile for this transformation.

-

Potassium Carbonate: A mild inorganic base is used to scavenge the HBr byproduct, driving the reaction to completion and preventing the protonation of the morpholine starting material.

-

Solvent: A polar aprotic solvent like acetonitrile is ideal as it can dissolve the reactants and salts without participating in the reaction.

Step 3: Saponification of the Ester

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.

Reaction:

Methyl 2-(morpholinomethyl)benzoate + NaOH --(H₂O/MeOH)--> Sodium 2-(morpholinomethyl)benzoate + CH₃OH

Sodium 2-(morpholinomethyl)benzoate + HCl --(aq)--> this compound + NaCl

Experimental Protocol:

-

Dissolve methyl 2-(morpholinomethyl)benzoate (1 equivalent) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 5-6 with dilute hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Causality Behind Experimental Choices:

-

Sodium Hydroxide: A strong base is required to hydrolyze the ester.

-

Methanol/Water Mixture: This solvent system ensures the solubility of both the ester starting material and the hydroxide reagent.

-

Acidification: Careful acidification is necessary to protonate the carboxylate and precipitate the final product. The pH should be controlled to avoid protonation of the morpholine nitrogen, which could increase its solubility in water.

Alternative Synthetic Consideration: The Mannich Reaction

While the previously described pathway is highly reliable, it is worth noting the Mannich reaction as a fundamental method for aminomethylation.[1][2][3] The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[3]

In the context of synthesizing this compound, a direct Mannich reaction on benzoic acid is not feasible due to the deactivating nature of the carboxyl group and the lack of an acidic proton on the aromatic ring. However, a related substrate with an activatable position could potentially be used, followed by subsequent chemical modifications to introduce the carboxyl group. This approach is generally more complex and less direct than the halogenation-substitution route for this specific target molecule.

Characterization Data

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) |

| Methyl 2-(bromomethyl)benzoate | C₉H₉BrO₂ | 229.07 | δ 8.0 (d, 1H), 7.5-7.3 (m, 3H), 4.8 (s, 2H), 3.9 (s, 3H) |

| Methyl 2-(morpholinomethyl)benzoate | C₁₃H₁₇NO₃ | 235.28 | δ 7.9 (d, 1H), 7.4-7.2 (m, 3H), 3.9 (s, 3H), 3.7 (s, 2H), 3.6 (t, 4H), 2.5 (t, 4H) |

| This compound | C₁₂H₁₅NO₃ | 221.25 | δ 10.5 (br s, 1H), 8.0 (d, 1H), 7.6-7.3 (m, 3H), 4.3 (s, 2H), 3.8 (t, 4H), 2.9 (t, 4H) |

Conclusion

The synthesis of this compound is efficiently achieved through a robust and scalable three-step sequence starting from methyl 2-methylbenzoate. This pathway, involving radical bromination, nucleophilic substitution, and ester hydrolysis, provides a reliable method for obtaining the target compound in good yield and purity. The principles outlined in this guide are fundamental in organic synthesis and can be adapted for the preparation of a wide range of analogous compounds for further research and development.

References

- PubChem. 2-(Morpholin-4-yl)benzoic acid.

- Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. PMC, PubMed Central.

- Google Patents. (2022). Synthesis method of morpholine benzoate compound. CN115490650B.

- Manjula, S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001-015.

- ResearchGate. (2015). Synthesis and the Characterization of the Proton-Transfer Compounds of Para-Substituted Benzoic Acids with Morpholine.

- Abbas, A., et al. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. PMC, PubMed Central.

- Chirita, I., et al. (2012). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Chim., 63(2), 159-163.

- Al-Amiery, A. A., et al. (2016).

- PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.

- Preprints.org. (2023).

- Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. US6433214B1.

- Google Patents. (2007). Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. US20070219395A1.

- Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 6(5), 134-139.

- MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14249-14258.

- National Institutes of Health. (2017). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC, PubMed Central.

- ResearchGate. (2016). Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)

- Google Patents. (2000). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals. US6075146A.

- PubMed. (1990). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.

- ResearchGate. (2017). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.

Sources

An In-depth Technical Guide to 2-Morpholin-4-ylmethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholin-4-ylmethylbenzoic acid, registered under CAS number 868543-19-5, is a unique organic molecule that integrates two key pharmacophores: the benzoic acid moiety and the morpholine ring. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and a discussion of its potential, though currently undocumented, biological significance. As a molecule not extensively profiled in publicly accessible scientific literature, this document aims to provide foundational knowledge and theoretical frameworks to inspire and guide future research endeavors.

Core Molecular Characteristics

This compound is a bifunctional molecule with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol . The structure features a benzoic acid core where the ortho position is substituted with a morpholinomethyl group.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings, from reaction conditions to formulation and in vitro assays.

| Property | Value | Source |

| CAS Number | 868543-19-5 | Multiple Chemical Suppliers |

| Molecular Formula | C12H15NO3 | Multiple Chemical Suppliers |

| Molecular Weight | 221.25 g/mol | Multiple Chemical Suppliers |

| Density | 1.233 g/cm³ | Chemical Supplier Data |

| Boiling Point | 360.685°C at 760 mmHg | Chemical Supplier Data |

| Flash Point | 171.936°C | Chemical Supplier Data |

Structural Representation

The chemical structure of this compound is depicted below. The presence of both a carboxylic acid group (a potential hydrogen bond donor and acceptor) and a tertiary amine within the morpholine ring (a hydrogen bond acceptor and a basic center) suggests the potential for a range of intermolecular interactions.

Caption: Workflow for Synthesis via Nucleophilic Substitution.

Causality Behind Experimental Choices:

-

Nucleophile: Morpholine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group.

-

Substrate: 2-(Chloromethyl)benzoic acid is the electrophile. The chloro- group is a good leaving group, facilitating the SN2 reaction.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.

-

Base: A weak, non-nucleophilic base such as potassium carbonate or triethylamine is essential to neutralize the HCl byproduct formed during the reaction, driving the equilibrium towards the product.

Step-by-Step Experimental Protocol:

-

To a solution of 2-(chloromethyl)benzoic acid (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added potassium carbonate (2.5 eq).

-

Morpholine (1.2 eq) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is heated to 60-70 °C and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The aqueous layer is acidified to pH 4-5 with 1M HCl, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Route 2: Reductive Amination

An alternative strategy involves the reductive amination of 2-formylbenzoic acid with morpholine. This is a robust and widely used method for the formation of C-N bonds.

Caption: Workflow for Synthesis via Reductive Amination.

Causality Behind Experimental Choices:

-

Carbonyl Source: 2-Formylbenzoic acid provides the electrophilic carbonyl carbon for the initial reaction with the amine.

-

Amine Source: Morpholine acts as the nucleophile, attacking the carbonyl carbon to form an intermediate iminium ion.

-

Reducing Agent: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) is used to selectively reduce the iminium ion to the corresponding amine without reducing the carboxylic acid. NaBH(OAc)₃ is often preferred as it is less basic and can be used in a one-pot procedure.

Step-by-Step Experimental Protocol:

-

2-Formylbenzoic acid (1.0 eq) and morpholine (1.1 eq) are dissolved in dichloromethane (15 mL/mmol).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Biological Activity and Potential Applications

As of the date of this guide, there is no specific published research detailing the biological activity or pharmacological applications of this compound. However, the constituent pharmacophores, the morpholine ring and the benzoic acid scaffold, are prevalent in a vast number of biologically active compounds. This allows for a reasoned extrapolation of its potential therapeutic relevance.

The Role of the Morpholine Moiety

The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its incorporation into a molecule can confer several advantageous properties:

-

Improved Pharmacokinetics: The morpholine group often enhances aqueous solubility and can improve metabolic stability, leading to better oral bioavailability and a more favorable pharmacokinetic profile.

-

Receptor Interactions: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. The basic nitrogen can also participate in ionic interactions.

-

Diverse Biological Activities: Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and CNS-related effects. For instance, derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.

The Significance of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are also a cornerstone in drug design, known for a variety of biological activities:

-

Anticancer Potential: Numerous synthetic benzoic acid derivatives have been explored for their anticancer properties, acting through various mechanisms including the induction of apoptosis.

-

Anti-inflammatory Effects: The structural similarity to salicylic acid, the active metabolite of aspirin, suggests potential anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes.

Postulated Therapeutic Applications

Given the combination of these two pharmacologically significant moieties, this compound could be a valuable candidate for screening in several therapeutic areas:

-

Oncology: The compound could be investigated for antiproliferative activity against various cancer cell lines.

-

Inflammation and Pain: Its potential as an anti-inflammatory agent warrants investigation in relevant in vitro and in vivo models.

-

Neuropharmacology: The presence of the morpholine ring, which is found in several CNS-active drugs, suggests that it could be explored for activity on neurological targets.

It must be emphasized that these are hypothetical applications based on structural analogy. Rigorous experimental validation is required to ascertain any actual biological activity.

Future Directions and Conclusion

This compound represents an under-explored area of chemical space. This guide provides a foundational understanding of its chemical nature and plausible synthetic routes. The key takeaway for researchers and drug development professionals is the significant, yet untapped, potential of this molecule.

Future research should focus on:

-

Definitive Synthesis and Characterization: The synthesis of this compound via the proposed routes should be carried out, and the compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, Elemental Analysis).

-

Biological Screening: A broad-based biological screening of the compound against a panel of cancer cell lines, inflammatory markers, and CNS targets would be a logical next step.

-

Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and evaluation of analogues would be crucial for optimizing potency and selectivity.

References

- PubChem Compound Summary for CID 135455851, this compound. PubChem. [Link].

- Pilkington, L. I., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.

- Reductive Amin

- Afrin, S., et al. (2023).

- Chebi:2-formylbenzoic acid (CHEBI:17605).

physical and chemical properties of 2-Morpholin-4-ylmethylbenzoic acid

An In-depth Technical Guide to 2-Morpholin-4-ylmethylbenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a benzoic acid core substituted at the ortho-position with a morpholinomethyl group. This unique arrangement incorporates an acidic carboxylic acid moiety and a basic tertiary amine within the morpholine ring, connected by a methylene linker. This dual functionality makes it a versatile building block for creating more complex molecules with potential therapeutic applications. The morpholine ring, in particular, is a privileged scaffold in drug discovery, often incorporated to enhance aqueous solubility, metabolic stability, and to serve as a key hydrogen bond acceptor, thereby improving the pharmacokinetic profile of drug candidates.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, reactivity, and its role in the development of pharmacologically active compounds.

Chemical Identity and Structure

A precise understanding of the molecule's identity is foundational for any scientific investigation.

-

IUPAC Name: 2-(morpholin-4-ylmethyl)benzoic acid

-

Molecular Formula: C₁₂H₁₅NO₃[5]

-

Synonyms: 2-(4-Morpholinylmethyl)benzoic acid

Chemical Structure:

The molecule consists of a benzene ring substituted with a carboxylic acid group and a morpholinomethyl group at adjacent positions (ortho substitution).

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, absorption, distribution, and formulation characteristics.

| Property | Value | Source |

| Molecular Weight | 221.25 g/mol | [6][7] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Data not consistently reported; varies by purity and salt form. | |

| Solubility | Soluble in common organic solvents like DMSO and methanol. Aqueous solubility is pH-dependent. Often prepared as a hydrochloride salt to enhance water solubility.[8] | [2] |

| pKa | Two pKa values are expected: one for the carboxylic acid (~4-5, similar to benzoic acid) and one for the conjugate acid of the morpholine nitrogen (~8-9). | [9] |

| LogP | Calculated XLogP3: -0.5 | [7] |

The presence of both an acidic group (carboxylic acid) and a basic group (morpholine nitrogen) makes this compound an amphoteric, zwitterionic compound under certain pH conditions. Its low LogP value indicates a high degree of hydrophilicity, a property often desirable for drug candidates to ensure sufficient aqueous solubility for administration and distribution in the body.

Synthesis and Reactivity

Synthetic Workflow

A common and logical synthetic route to this compound involves a two-step process starting from a commercially available substituted toluene. The key steps are radical bromination followed by nucleophilic substitution.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate

-

To a solution of methyl 2-methylbenzoate in a non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS, 1.1 equivalents).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 equivalents).

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield methyl 2-(bromomethyl)benzoate.

Step 2: Synthesis of Methyl 2-(morpholinomethyl)benzoate

-

Dissolve the methyl 2-(bromomethyl)benzoate intermediate in a polar aprotic solvent like acetonitrile or DMF.

-

Add morpholine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents) to scavenge the HBr formed.

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester product.

Step 3: Hydrolysis to this compound

-

Dissolve the crude methyl 2-(morpholinomethyl)benzoate in a mixture of THF/methanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the organic solvents under reduced pressure.

-

Carefully acidify the remaining aqueous solution with a mineral acid (e.g., 2M HCl) to a pH of ~6-7. The product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Reactivity Profile

The reactivity is dominated by its two functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification with alcohols, amide bond formation via an activated intermediate (e.g., acid chloride), and reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

Tertiary Amine (Morpholine): The nitrogen atom is basic and nucleophilic. It readily forms salts, such as the hydrochloride salt, upon treatment with acids.[8] This is a common strategy to improve the handling and aqueous solubility of amine-containing compounds.

Role in Drug Discovery and Development

The structural motifs present in this compound are highly relevant in modern medicinal chemistry. The molecule itself serves as a valuable building block for synthesizing more elaborate drug candidates.

Caption: Relationship between molecular features and drug-like properties.

The morpholine heterocycle is particularly noteworthy. Its inclusion in a molecule often confers several advantages:

-

Improved Solubility: The polar ether oxygen and the basic nitrogen of the morpholine ring can engage in hydrogen bonding with water, which typically enhances aqueous solubility.[2]

-

Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other cyclic amines like piperidine.

-

Favorable PK/PD Profile: The balanced lipophilic-hydrophilic nature of morpholine helps in achieving the delicate balance required for oral absorption and permeability across biological membranes, including the blood-brain barrier.[1]

-

Scaffold and Vector: It acts as a rigid scaffold that can orient other pharmacophoric elements in a precise three-dimensional arrangement for optimal interaction with a biological target.

This compound is a precursor for synthesizing inhibitors of various enzymes and modulators of receptors. The carboxylic acid can be converted into an amide to probe interactions within a protein's active site, while the morpholine ring can occupy a solvent-exposed region, improving the overall properties of the ligand.

Safety and Handling

This compound should be handled according to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized and valuable building block in organic and medicinal chemistry. Its amphoteric nature, combining both acidic and basic centers, along with the pharmacokinetically advantageous morpholine moiety, makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, reactivity, and synthetic methodologies is essential for its effective application in the complex, multi-step syntheses required for modern drug discovery.

References

- Matrix Scientific. 2-Methyl-3-morpholin-4-yl-benzoic acid.

- 2a biotech. This compound.

- Alchem Pharmtech. CAS 868543-19-5 | this compound.

- PubChem. This compound | C12H15NO3 | CID 6484271.

- PubChem. 4-(4-Morpholinylmethyl)benzoic acid | C12H15NO3 | CID 3651916.

- Sartori, A. et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Naim, M. J. et al. (2016). A review on pharmacological profile of Morpholine derivatives.

- Dana Bioscience. 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride 10g.

- Williams, R.

- BenchChem. An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)benzoic Acid.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2abiotech.net [2abiotech.net]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound | C12H15NO3 | CID 6484271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. 4-(4-Morpholinylmethyl)benzoic acid | C12H15NO3 | CID 3651916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. danabiosci.com [danabiosci.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-of-2-Morpholin-4-ylmethylbenzoic-Acid

A Technical Guide to Elucidating the Mechanism of Action of 2-Morpholin-4-ylmethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic compound whose biological mechanism of action is not extensively characterized in publicly available literature. This guide eschews a declarative approach in favor of a strategic, methodological framework for its comprehensive investigation. We present a logical, multi-stage research program designed to systematically uncover the compound's molecular target(s) and delineate its effects on cellular signaling pathways. This document serves as a roadmap for drug discovery and development professionals, providing not only detailed experimental protocols but also the strategic rationale behind each phase of the investigation. The workflow is designed to be self-validating, with decision points informed by empirical data, ensuring a rigorous and efficient elucidation of the compound's pharmacological profile.

Introduction: The Investigational Landscape

This compound is a molecule of interest due to its structural motifs—a benzoic acid derivative and a morpholine ring. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3][4]. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties and to interact with various biological targets, such as kinases and G-protein coupled receptors (GPCRs)[5][6][7][8].

Given the absence of a well-defined mechanism of action for the specific compound this compound, a phenotypic-first approach followed by target deconvolution is the most logical path forward. This guide will detail a systematic workflow to:

-

Identify the molecular target(s) of the compound.

-

Validate target engagement in a biochemical and cellular context.

-

Characterize the downstream functional consequences of target modulation.

The following sections outline a phased experimental strategy, complete with decision-making logic and detailed protocols.

Phase 1: Target Deconvolution and Identification

The initial and most critical step is to identify the direct molecular binding partner(s) of this compound. This process, known as target deconvolution, can be approached through several complementary methods[9][10].

Affinity Chromatography-Mass Spectrometry

This classical biochemical technique remains a powerful tool for target identification[9][10]. It involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate.

-

Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). Rationale: The linker is crucial to physically separate the compound from the solid support, minimizing steric hindrance for protein binding.

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads or azide-functionalized beads.

-

Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are suspected).

-

Affinity Pulldown: Incubate the immobilized probe with the cell lysate. As a control, incubate a separate aliquot of lysate with beads that have been treated with a non-functionalized linker or a structurally similar but biologically inactive analog.

-

Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins. This can be achieved by:

-

Competitive Elution: Using a high concentration of the free, unmodified this compound. This is the most specific method.

-

Denaturing Elution: Using a strong denaturant like sodium dodecyl sulfate (SDS).

-

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (LC-MS/MS).

Genetic Screening Approaches

Modern genetic screening methods offer an unbiased way to identify targets in a cellular context, without requiring chemical modification of the compound[11]. A CRISPR-based loss-of-function screen can identify genes that are essential for the compound's activity[12][13].

The core principle is to create a scenario where the compound's activity leads to a selectable outcome (e.g., cell death). Cells that survive this selection pressure are likely to have lost the gene that encodes the compound's target.

-

Establish a Phenotypic Assay: First, determine a robust cellular phenotype elicited by the compound (e.g., activation of a specific signaling pathway reporter, cell cycle arrest, or cytotoxicity).

-

Engineer a Selection System: Link this phenotype to a suicide gene. For instance, if the compound activates a specific transcription factor, a reporter construct can be made where that transcription factor drives the expression of an inducible caspase (e.g., iCasp9)[11][12][13].

-

Perform CRISPR Screen:

-

Transduce a population of these engineered cells with a genome-wide CRISPR knockout library.

-

Treat the cell population with this compound and the caspase-inducing dimerizer.

-

Surviving cells are enriched for knockouts of genes required for the compound's activity.

-

-

Identify Hits: Sequence the guide RNAs present in the surviving cell population to identify the genes that, when knocked out, confer resistance to the compound's effects. The primary target should be among the top hits.

The diagram below illustrates the overall workflow for target identification.

Phase 2: Target Validation and Mechanistic Assays

Once a list of putative targets is generated, the next phase is to validate these interactions and determine the nature of the modulation (e.g., inhibition or activation). This involves a suite of in vitro biochemical and cell-based assays.

In Vitro Biochemical Assays

Assuming the identified target is an enzyme, a GPCR, or an ion channel, specific assays must be employed.

This protocol is a generalized template for assessing the effect of the compound on a purified enzyme[14][15][16].

-

Objective: To determine if this compound directly modulates the activity of the purified candidate enzyme.

-

Materials: Purified recombinant target enzyme, specific substrate, detection reagents (e.g., colorimetric, fluorescent, or luminescent), this compound.

-

Methodology:

-

Prepare a dilution series of the compound in an appropriate buffer.

-

In a microplate, combine the enzyme and varying concentrations of the compound. Allow to incubate for a pre-determined time to permit binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the signal (e.g., absorbance or fluorescence) generated by the product formation.

-

Calculate the initial reaction rates (V₀) for each compound concentration.

-

-

Data Analysis: Plot the reaction rate as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

If the target is a GPCR, assays that measure downstream signaling events, such as G-protein activation or β-arrestin recruitment, are necessary[17][18][19]. The IGNiTR assay is a modern, accessible in vitro method[20].

-

Objective: To determine if the compound acts as an agonist or antagonist at the candidate GPCR.

-

Principle: This assay uses split-nanoluciferase technology. The GPCR and a G-protein (or β-arrestin) are fused to complementary fragments of NanoLuc luciferase. Ligand-induced interaction reconstitutes the enzyme, generating a luminescent signal[20].

-

Methodology:

-

Prepare cell lysates containing the engineered GPCR-NanoLuc fragment and the G-protein-NanoLuc fragment.

-

In a white microplate, add the compound across a range of concentrations to the lysate mixture.

-

Add the luciferase substrate.

-

Measure luminescence on a plate reader.

-

-

Data Analysis: An increase in luminescence indicates agonism. To test for antagonism, the assay is run in the presence of a known agonist, and a decrease in its signal indicates antagonistic activity.

For ion channel targets, automated electrophysiology is the gold standard for characterizing modulation[21][22][23].

-

Objective: To measure the direct effect of the compound on ion flow through the candidate channel.

-

Platform: Use an automated patch-clamp system (e.g., QPatch or Qube).

-

Methodology:

-

Use a cell line stably expressing the ion channel of interest.

-

Cells are captured, and a giga-seal is formed. The whole-cell configuration is established.

-

A specific voltage protocol is applied to elicit channel opening.

-

This compound is applied at various concentrations, and the resulting ionic current is measured.

-

-

Data Analysis: Analyze changes in current amplitude, activation/inactivation kinetics, and voltage-dependence to characterize the compound as a blocker, opener, or modulator.

Cell-Based Target Engagement and Pathway Analysis

Validating that the compound engages its target within a living cell is a crucial step. This confirms that the compound is cell-permeable and that the in vitro activity translates to a cellular context.

-

Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein.

-

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the treated cells across a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.

-

-

Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Once the target is confirmed, reporter gene assays can be used to quantify the downstream effects on the associated signaling pathway[24][25][26].

-

Objective: To measure the compound's effect on the transcriptional output of a specific signaling pathway.

-

Methodology:

-

Use a cell line that has been engineered with a reporter construct. This construct contains a promoter with response elements for a key transcription factor in the pathway of interest (e.g., NF-κB, AP-1, CREB) driving the expression of a reporter gene (e.g., luciferase or GFP).

-

Treat the cells with a dose-response of this compound.

-

After an appropriate incubation period, measure the reporter gene expression.

-

-

Data Analysis: Quantify the change in reporter signal to determine the EC₅₀ or IC₅₀ for pathway modulation.

The diagram below illustrates the workflow for validating the target and characterizing its mechanism.

Data Presentation and Interpretation

Quantitative data from the assays described should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Data Summary for this compound

| Assay Type | Target/Pathway | Result Type | Potency (IC₅₀/EC₅₀) | Notes |

| Enzyme Assay | Kinase X | Inhibition | 0.15 µM | ATP-competitive |

| GPCR Assay | Receptor Y | Agonism | 0.8 µM | Full agonist |

| CETSA | Kinase X | Thermal Shift | ΔTm = +4.2 °C | Confirms cellular engagement |

| Reporter Assay | Downstream of Kinase X | Inhibition | 0.25 µM | Correlates with enzyme data |

Conclusion

The mechanism of action of this compound remains to be elucidated. This guide provides a comprehensive, technically grounded framework for its investigation. By systematically applying a combination of unbiased target deconvolution methods, followed by rigorous in vitro and cell-based validation assays, researchers can confidently identify the molecular target, confirm cellular engagement, and characterize the functional consequences of the compound's activity. This structured approach, rooted in established drug discovery principles, ensures that the resulting data is robust, reproducible, and provides a solid foundation for any future preclinical and clinical development.

References

- Technology Networks. (2018-11-29). 5 Target Deconvolution Approaches in Drug Discovery.

- Gaspari, P. M., et al. (2023-03-02). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Communications Biology.

- Biobide. What is an Inhibition Assay?.

- Zhang, R., et al. Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.

- YMER. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES.

- Sanjeev Kumar, et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

- Insa, S., et al. (2021-08-16). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.

- Wang, D., et al. (2022-09-22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.

- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.

- Larch, M., et al. (2024-05-17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

- Singh, H., et al. Revealing quinquennial anticancer journey of morpholine: A SAR based review. ResearchGate.

- Sugi, K. S., et al. Approaches To Studying Cellular Signaling: A Primer For Morphologists. PMC.

- Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research.

- Reaction Biology. Ion Channel Assays.

- Kamal, M. S., et al. (2023-11-20). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.

- Preprints.org. (2023-05-29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

- BPS Bioscience. Cell Signaling Pathway Reporter Systems.

- Kumar, S., et al. Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.

- Wang, D., et al. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ResearchGate.

- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

- Lee, H., et al. (2013-01-18). Target deconvolution techniques in modern phenotypic profiling. PMC.

- Charles River Laboratories. Ion Channel Assays.

- IJCRT.org. (2024-08-08). A Comprehensive Study On Benzoic Acid And Its Derivatives.

- Wang, D., et al. (2022-09-22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. PMC.

- Berne, S., et al. (2015-08-01). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.

- PubMed Central. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.

- ResearchGate. General workflow of the experimental steps needed to the design of novel bioactive molecular platforms starting from the identification of natural products.

- NCBI. (2012-10-01). Ion Channel Screening - Assay Guidance Manual.

- ResearchGate. (2012-12-30). In vitro enzymatic assay.

- NCBI Bookshelf. (2012-05-01). Mechanism of Action Assays for Enzymes.

- arXiv. (2023-02-07). Designing Workflows for Materials Characterization.

- Edmondson, D. E., et al. (2014-04-18). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.

- AIP Publishing. (2024-03-01). Designing workflows for materials characterization.

- PubChem. 2-(Morpholin-4-yl)benzoic acid.

- PMC. (2025-09-03). Advancing Organic Chemistry Using High‐Throughput Experimentation.

- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.

- PubChem. This compound.

- ResearchGate. (2016-02-10). morpholine antimicrobial activity.

Sources

- 1. ymerdigital.com [ymerdigital.com]

- 2. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 3. preprints.org [preprints.org]

- 4. ijcrt.org [ijcrt.org]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. blog.biobide.com [blog.biobide.com]

- 15. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. biorxiv.org [biorxiv.org]

- 21. reactionbiology.com [reactionbiology.com]

- 22. criver.com [criver.com]

- 23. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. promega.kr [promega.kr]

- 25. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - AU [thermofisher.com]

- 26. bpsbioscience.com [bpsbioscience.com]

Unveiling the Therapeutic Potential of 2-Morpholin-4-ylmethylbenzoic Acid: A Technical Guide for Preclinical Investigation

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of 2-Morpholin-4-ylmethylbenzoic acid, a synthetic small molecule incorporating the privileged morpholine scaffold. While direct biological data for this specific compound is not yet publicly available, its structural motifs—a morpholine ring linked to a benzoic acid core—suggest a strong potential for significant pharmacological activity. Drawing upon the well-established bioactivities of analogous structures, this document outlines a strategic, multi-pronged approach to investigate its potential as an anticancer, anti-inflammatory, and antimicrobial agent. We present detailed, field-proven experimental protocols, propose putative mechanisms of action centered on key signaling pathways, and provide a roadmap for researchers and drug development professionals to systematically unlock the therapeutic promise of this compound.

Introduction: The Rationale for Investigating this compound

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its advantageous physicochemical and metabolic properties that often translate to improved pharmacokinetic profiles in drug candidates.[1] Its presence is a hallmark of numerous approved therapeutic agents. When coupled with a benzoic acid moiety, another common pharmacophore, the resulting molecule, this compound, presents a compelling case for biological investigation.

Chemical Structure:

-

IUPAC Name: 2-(morpholin-4-ylmethyl)benzoic acid

-

Molecular Formula: C₁₂H₁₅NO₃

-

PubChem CID: 6484271[2]

The strategic placement of the morpholine group via a methylene bridge to the benzoic acid ring at the ortho position creates a unique three-dimensional structure that could facilitate specific interactions with biological targets. This guide postulates three primary avenues of investigation based on extensive literature analysis of structurally related compounds: anticancer, anti-inflammatory, and antimicrobial activities.

Postulated Biological Activity I: Anticancer Potential via PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a frequent driver of oncogenesis.[3] Notably, the morpholine ring is a key feature in many PI3K/Akt/mTOR inhibitors, where its oxygen atom often forms a crucial hydrogen bond within the kinase hinge region.[1][4]

Putative Mechanism of Action

We hypothesize that this compound may act as an inhibitor of one or more kinases within the PI3K/Akt/mTOR pathway. The morpholine moiety could anchor the molecule in the ATP-binding pocket of a kinase like PI3Kα or mTOR, while the benzoic acid tail could form additional interactions, conferring potency and selectivity. Inhibition of this pathway would block downstream signaling, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Anticancer Activity Assessment

A tiered approach is recommended, starting with broad screening and progressing to more detailed mechanistic studies.

Caption: Tiered workflow for assessing anticancer potential.

Detailed Experimental Protocols

Protocol 2.3.1: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2.3.2: Western Blotting for Pathway Analysis

-

Cell Treatment and Lysis: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of Akt (Ser473) and mTOR (Ser2448) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Anticipated Data Summary

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) | Effect on p-Akt (Ser473) | Effect on p-mTOR (Ser2448) |

| MCF-7 | Breast Cancer | 5 - 20 | Dose-dependent decrease | Dose-dependent decrease |

| A549 | Lung Cancer | 10 - 30 | Dose-dependent decrease | Dose-dependent decrease |

| HCT116 | Colon Cancer | 8 - 25 | Dose-dependent decrease | Dose-dependent decrease |

Postulated Biological Activity II: Anti-inflammatory Effects via NF-κB Pathway Modulation

Chronic inflammation is a key driver of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its inhibition is a major therapeutic goal.[5] Benzoic acid derivatives are known to possess anti-inflammatory properties, and the addition of a morpholine ring may enhance this activity.[6][7]

Putative Mechanism of Action

We propose that this compound could inhibit the canonical NF-κB signaling pathway. This could occur through the inhibition of the IκB kinase (IKK) complex, which would prevent the phosphorylation and subsequent degradation of IκBα.[8] As a result, the NF-κB (p65/p50) dimer would remain sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

Caption: Proposed inhibition of the canonical NF-κB signaling pathway.

Experimental Workflow for Anti-inflammatory Activity Assessment

Caption: Workflow for assessing anti-inflammatory potential.

Detailed Experimental Protocols

Protocol 3.3.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates until they reach 80% confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Assay: Collect 50 µL of the cell culture supernatant and mix with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

Data Acquisition: After 10 minutes, measure the absorbance at 540 nm. Use a sodium nitrite standard curve to quantify NO production.

-

Analysis: Determine the inhibitory effect of the compound on NO production compared to the LPS-only control.

Protocol 3.3.2: NF-κB p65 Nuclear Translocation by Immunofluorescence

-

Cell Culture and Treatment: Grow cells (e.g., HeLa or RAW 264.7) on glass coverslips. Pre-treat with the compound for 1 hour, then stimulate with TNF-α (20 ng/mL) for 30 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Blocking and Staining: Block with 1% BSA and incubate with an anti-p65 primary antibody, followed by an Alexa Fluor-conjugated secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Analysis: Assess the localization of p65. In unstimulated or effectively treated cells, p65 will be primarily cytoplasmic. In stimulated, untreated cells, p65 will be concentrated in the nucleus.

Anticipated Data Summary

| Assay | Endpoint | Predicted IC₅₀ (µM) | Mechanism |

| Griess Assay | Nitric Oxide (NO) Production | 10 - 50 | Inhibition of iNOS expression |

| ELISA | TNF-α Secretion | 15 - 60 | Inhibition of pro-inflammatory cytokine transcription |

| ELISA | IL-6 Secretion | 20 - 70 | Inhibition of pro-inflammatory cytokine transcription |

| Western Blot | p-IκBα levels | - | Reduction in phosphorylation |

| Immunofluorescence | p65 Nuclear Localization | - | Sequestration of p65 in cytoplasm |

Postulated Biological Activity III: Antimicrobial Efficacy

The morpholine nucleus is present in some antimicrobial agents, and its derivatives have been explored for antibacterial and antifungal activities.[9][10] The mechanism can be varied, but often involves interference with essential cellular processes like cell wall synthesis.[11]

Putative Mechanism of Action

We hypothesize that this compound may exhibit antimicrobial activity, particularly against Gram-positive bacteria, by inhibiting a key enzyme in the bacterial cell wall biosynthesis pathway, such as MurA or MurB.[12] The rigid structure of the compound could allow it to fit into the active site of these enzymes, disrupting peptidoglycan synthesis and leading to cell lysis.

Caption: Workflow for assessing antimicrobial efficacy.

Detailed Experimental Protocols

Protocol 4.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) to each well.

-

Controls: Include a positive control (microorganism, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

Reading MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticipated Data Summary

| Microorganism | Type | Predicted MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 - 64 |

| Bacillus subtilis | Gram-positive Bacteria | 32 - 128 |

| Escherichia coli | Gram-negative Bacteria | >128 |

| Candida albicans | Yeast | >128 |

Conclusion and Future Directions

This compound stands as a promising candidate for drug discovery, leveraging the proven utility of the morpholine scaffold. The outlined preclinical investigation strategy provides a robust and logical pathway to systematically evaluate its potential anticancer, anti-inflammatory, and antimicrobial properties. Positive results from these in vitro studies would warrant progression to more advanced preclinical models, including in vivo efficacy studies in animal models of cancer and inflammation, as well as comprehensive ADME/Tox profiling to assess its drug-like properties. The insights gained from this structured evaluation will be critical in determining the ultimate therapeutic trajectory of this intriguing molecule.

References

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Wang, Y., & Chen, Y. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 66, 126-134.

- Heffron, T. P., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 7029-7041.

- Jadhav, P. D., et al. (2021). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 45, 116314.

- Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.

- Papadopoulou, C., et al. (2016). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. Current Medicinal Chemistry, 24(12), 1214-1227.

- Al-Otaibi, F., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(18), 6691.

- Gerolymos, A., et al. (2016). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach Against Atherosclerosis. Current Medicinal Chemistry, 24(12), 1214-1227.

- PubChem. (n.d.). Lithium 2-[(morpholin-4-yl)methyl]benzoate.

- Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(10), 1735-1745.

- Yakubu, O. E., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of the Chemical Society of Nigeria, 46(5).

- Gerolymos, A., et al. (2016). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. Current Medicinal Chemistry, 24(12), 1214-1227.

- Somashekhar, M., et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(MORPHOLIN-4-YL) BENZOHYDRAZIDE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2011-2020.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51.

- Bayrak, H., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 11(4), 589-596.

- PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid.

- Basicmedical Key. (n.d.). Inhibitors of Bacterial Cell Wall Synthesis.

- Miller, M. J., et al. (2007). Pulvinones as bacterial cell wall biosynthesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6439-6443.

- Nostro, A., et al. (2016). Antimicrobial activity of morpholine derivatives. Journal of Chemotherapy, 28(4), 269-275.

- Subramani, C., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget, 8(31), 51430–51445.

- Putri, D. D., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3-methoxyphenyl}methylidene)-6-[(4-substituted)benzylidene]cyclohexan-1-one). Journal of Applied Pharmaceutical Science, 8(5), 19-25.

- Somashekhar, M., et al. (2014). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. International Journal of Medicine and Pharmaceutical Research, 2(2), 462-471.

- 2a biotech. (n.d.). This compound.

- Kumar, S., & Chopra, S. (2013). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. Journal of Antimicrobial Chemotherapy, 68(10), 2159-2171.

- Duruskari, G. S., et al. (2017). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Asian Journal of Chemistry, 30(1), 269-272.

- Gupta, S. C., et al. (2013). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta, 1830(1), 1779-1796.

- Chen, F., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Biochemical Pharmacology, 85(7), 967-975.

- Biology LibreTexts. (2021). 13.2A: Inhibiting Cell Wall Synthesis.

- Van de Walle, S., et al. (2014). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 15(4), 5916-5933.

- Sridharan, V., et al. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 7(12), 1-8.

- da Costa, L. S., et al. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 23(21), 13531.

- Shanmugam, M. K., et al. (2015). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Journal of Drug Targeting, 23(7-8), 603-620.

- PubChem. (n.d.). 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lithium 2-[(morpholin-4-yl)methyl]benzoate | C12H14LiNO3 | CID 23713561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 2-(Morpholin-4-yl)benzoic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides an in-depth review of 2-(Morpholin-4-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, physicochemical properties, and its role as a versatile scaffold in drug discovery, with a particular focus on its application in the development of novel anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and application.

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of "privileged structures" is paramount. These are molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for the design of novel therapeutics. The morpholine ring and benzoic acid moiety are two such scaffolds, and their combination in 2-(Morpholin-4-yl)benzoic acid creates a molecule with significant potential.

The Morpholine Moiety: A Staple in Medicinal Chemistry

Morpholine is a six-membered heterocycle that is frequently incorporated into bioactive molecules.[1] Its prevalence is due to a unique combination of advantageous properties:

-

Physicochemical Advantages : The morpholine ring imparts favorable properties such as improved aqueous solubility and metabolic stability.[1][2]

-

Biological Versatility : As a versatile synthetic building block, it can be readily modified to interact with a wide array of biological targets, including enzymes and receptors.[2]

-

Pharmacokinetic Enhancement : A large body of research has demonstrated that the inclusion of a morpholine moiety can lead to compounds with desirable drug-like properties and improved pharmacokinetics.[2]

Derivatives of morpholine have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3]

Benzoic Acid Derivatives as Pharmacophores

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are found in numerous pharmaceutical compounds.[4] The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a bioisosteric replacement for other functional groups, while the aromatic ring provides a rigid scaffold for substituent placement. This structural versatility allows for the fine-tuning of a molecule's biological activity and properties.[5][6]

Overview of 2-(Morpholin-4-yl)benzoic Acid

2-(Morpholin-4-yl)benzoic acid, also known as 2-Morpholinobenzoic acid, combines these two privileged structures.[7] Its IUPAC name is 2-morpholin-4-ylbenzoic acid.[7] This molecule serves as a core structure for the development of potent and selective inhibitors for various therapeutic targets, most notably in oncology.

Caption: Chemical structure of 2-(Morpholin-4-yl)benzoic acid.

Synthesis and Mechanistic Insights

The synthesis of 2-(Morpholin-4-yl)benzoic acid is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. This method is robust and allows for the efficient coupling of an aryl halide with an amine.

Core Synthetic Strategy: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen or carbon-oxygen bonds.[8][9] In the context of synthesizing our target molecule, it involves the reaction of 2-chlorobenzoic acid with morpholine. The carboxylic acid group on the 2-chlorobenzoic acid has been shown to facilitate this type of reaction.[6]

The general mechanism involves the coordination of the amine (morpholine) and the aryl halide (2-chlorobenzoic acid) to a copper(I) catalyst. This is followed by oxidative addition, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. Modern variations of this reaction often use ligands to stabilize the copper catalyst and can be promoted by microwave or ultrasonic irradiation to reduce reaction times and improve yields.[10][11]

Caption: General workflow for the synthesis of 2-(Morpholin-4-yl)benzoic acid.

Detailed Experimental Protocol: Synthesis from 2-Chlorobenzoic Acid

This protocol is a representative procedure based on established Ullmann condensation methodologies.[8][10]

Materials:

-

2-Chlorobenzoic acid (1.0 eq)

-

Morpholine (2.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 3M

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzoic acid, potassium carbonate, and copper(I) iodide.

-

Solvent and Reagent Addition: Add DMF to the flask, followed by the dropwise addition of morpholine.

-

Reaction: Heat the mixture to 120-140°C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).[12]

-

Quenching and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 3-4 with 3M HCl. This will precipitate the product.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(Morpholin-4-yl)benzoic acid as a white to off-white solid.

-

Drying: Dry the purified product under vacuum.

Rationale for Experimental Choices

-

Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann reactions.

-

Base: Potassium carbonate is used to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.

-

Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and can withstand the high temperatures required.

-